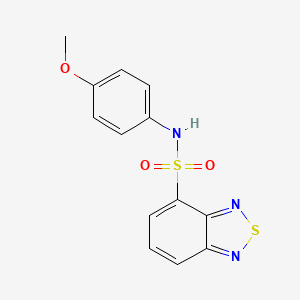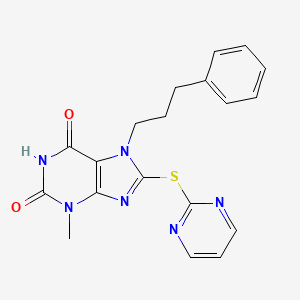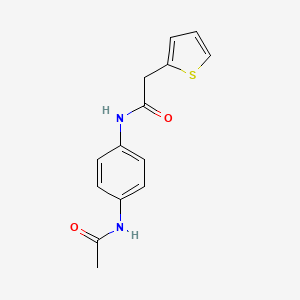![molecular formula C15H23N3O3S2 B5522533 N-((3S*,4R*)-1-{[2-(methylthio)-3-pyridinyl]carbonyl}-4-propyl-3-pyrrolidinyl)methanesulfonamide](/img/structure/B5522533.png)
N-((3S*,4R*)-1-{[2-(methylthio)-3-pyridinyl]carbonyl}-4-propyl-3-pyrrolidinyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((3S*,4R*)-1-{[2-(methylthio)-3-pyridinyl]carbonyl}-4-propyl-3-pyrrolidinyl)methanesulfonamide is a useful research compound. Its molecular formula is C15H23N3O3S2 and its molecular weight is 357.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 357.11808395 g/mol and the complexity rating of the compound is 507. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Structure and Reactivity
The addition of methane sulfonic acid to specific derivatives has shown selective protonation and significant deceleration of rotation rates around bonds through a relayed brake mechanism. This property is critical in understanding the compound's behavior in various chemical environments (Furukawa et al., 2020).
Enzymatic Activity
Research into coenzyme M analogues, including those with sulfonamide groups, has provided insights into their activity within enzyme systems, such as the methyl-coenzyme M reductase system in Methanobacterium thermoautotrophicum. These studies are foundational for understanding the biochemical pathways in which these compounds participate (Gunsalus et al., 1978).
Supramolecular Chemistry
The structural analysis of N-[(pyridin-2-yl)ethyl]-derivatives of sulfonamides has revealed detailed insights into their molecular and supramolecular structures. This research aids in the design of new materials and the understanding of the fundamental principles of chemistry (Jacobs et al., 2013).
Electropolymerization
Studies on the electropolymerization of poly(3-methylthiophene) in pyrrolidinium-based ionic liquids demonstrate potential applications in hybrid supercapacitors. These findings contribute to the development of advanced energy storage devices (Biso et al., 2008).
Crystallography and Computational Chemistry
A combined experimental and computational structural study on N-(2-cyanophenyl)disulfonamides derived from specific derivatives has provided crucial information on their geometric optimizations, contributing to the field of drug design and material science (Mphahlele et al., 2021).
Catalytic Activity
Research on nicotinium methane sulfonate as a bio-renewable protic ionic liquid has shown its effectiveness as a bi-functional catalyst for the synthesis of complex organic compounds. This opens up new pathways for sustainable chemistry and catalysis (Tamaddon & Azadi, 2018).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[(3S,4R)-1-(2-methylsulfanylpyridine-3-carbonyl)-4-propylpyrrolidin-3-yl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S2/c1-4-6-11-9-18(10-13(11)17-23(3,20)21)15(19)12-7-5-8-16-14(12)22-2/h5,7-8,11,13,17H,4,6,9-10H2,1-3H3/t11-,13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZPFTTUMZRCBZ-DGCLKSJQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1NS(=O)(=O)C)C(=O)C2=C(N=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1CN(C[C@H]1NS(=O)(=O)C)C(=O)C2=C(N=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,3,5-trimethyl-N-[3-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5522453.png)
![3-(3,4-dimethoxyphenyl)-N-[4-(dimethylamino)phenyl]acrylamide](/img/structure/B5522459.png)
![[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-[4-(5-methylfuran-2-yl)phenyl]methanone](/img/structure/B5522463.png)
![1-(2,4-difluorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]ethanone](/img/structure/B5522482.png)
![1-methyl-3-({[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}thio)-1H-indole](/img/structure/B5522491.png)
![3-methyl-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}pyridazine](/img/structure/B5522505.png)
![N-(4-chlorophenyl)-2-ethyl-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5522512.png)
![4-bromo-N-[(E)-[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]methylideneamino]benzamide](/img/structure/B5522521.png)


![N'-[(E)-(5-bromofuran-2-yl)methylidene]-2-(3-chlorophenoxy)acetohydrazide](/img/structure/B5522541.png)
![(3S)-1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-N,N-dimethylazepan-3-amine](/img/structure/B5522542.png)


